molecular formula C46H48Cl2N8 B1252224 Ethidium homodimer

Ethidium homodimer

Cat. No.: B1252224
M. Wt: 783.8 g/mol
InChI Key: BGWLYQZDNFIFRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Ethidium homodimer is synthesized through a series of chemical reactions involving the condensation of ethidium bromide with a suitable diamine. The reaction typically requires anhydrous conditions and is carried out in a solvent such as dimethyl sulfoxide (DMSO). The final product is purified through crystallization or chromatography .

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The compound is then formulated into a stable, high-purity powder or solution for distribution .

Chemical Reactions Analysis

Ethidium homodimer primarily undergoes intercalation reactions with nucleic acids. It binds to both DNA and RNA in a sequence-independent manner, resulting in a significant fluorescence enhancement . The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions.

Common reagents used in the preparation and application of this compound include anhydrous DMSO and phosphate-buffered saline (PBS). The major product formed from its interaction with nucleic acids is a highly fluorescent complex that is useful for various analytical applications .

Scientific Research Applications

Ethidium homodimer has a wide range of applications in scientific research:

Mechanism of Action

Ethidium homodimer exerts its effects through intercalation into nucleic acids. The compound binds to DNA and RNA by inserting itself between the base pairs, which leads to a significant increase in fluorescence. This intercalation disrupts the normal structure of the nucleic acids, making it an effective tool for detecting and quantifying nucleic acids in various samples .

Comparison with Similar Compounds

Ethidium homodimer is often compared to other nucleic acid stains such as Propidium Iodide and Ethidium Bromide. Unlike Propidium Iodide, this compound has a higher affinity for nucleic acids, allowing for lower dye concentrations and no-wash staining protocols . This compound is also more specific for dead cells compared to Ethidium Bromide, which can stain both live and dead cells .

Similar compounds include:

This compound stands out due to its high fluorescence enhancement and specificity for dead cells, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C46H48Cl2N8

Molecular Weight

783.8 g/mol

IUPAC Name

5-[3-[2-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylamino]ethylamino]propyl]-6-phenylphenanthridin-5-ium-3,8-diamine;dichloride

InChI

InChI=1S/C46H46N8.2ClH/c47-33-13-17-37-39-19-15-35(49)29-43(39)53(45(41(37)27-33)31-9-3-1-4-10-31)25-7-21-51-23-24-52-22-8-26-54-44-30-36(50)16-20-40(44)38-18-14-34(48)28-42(38)46(54)32-11-5-2-6-12-32;;/h1-6,9-20,27-30,49-52H,7-8,21-26,47-48H2;2*1H

InChI Key

BGWLYQZDNFIFRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=[N+]2CCCNCCNCCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N)N)N.[Cl-].[Cl-]

Synonyms

4,7-diazadecyl-5,5'-bis(3,8-diamino-6-phenylphenanthridium) dichloride dihydrochloride
EthD-1
ethidium homodimer
ethidium homodimer-1

Origin of Product

United States

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